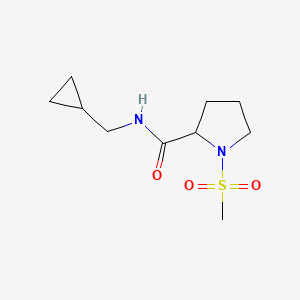
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. Synthesis Method: CPP-115 is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of N-methylpyrrolidine with 2-chloroacetyl chloride to form N-methyl-2-(chloroacetyl)pyrrolidine. This intermediate is then reacted with cyclopropylmethylamine to form N-(cyclopropylmethyl)-1-methylpyrrolidine-2-carboxamide. Finally, this compound is treated with methanesulfonyl chloride to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders. Mechanism of Action: CPP-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Increased GABAergic neurotransmission can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in the brain, leading to increased GABAergic neurotransmission. This can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. CPP-115 has also been shown to have potential neuroprotective effects, as it can increase GABA levels in the brain in response to oxidative stress. Advantages and Limitations for Lab Experiments: CPP-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity also make it potentially toxic and difficult to work with. Careful dosing and handling are required to ensure safety in laboratory experiments. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of substance abuse disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for addiction in humans. Another area of interest is the potential use of CPP-115 in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety in humans. Finally, further research is needed to fully understand the neuroprotective effects of CPP-115, and its potential use in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-2-3-9(12)10(13)11-7-8-4-5-8/h8-9H,2-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNXHADSVOJNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

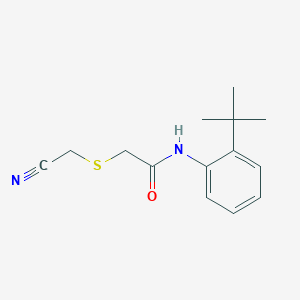
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
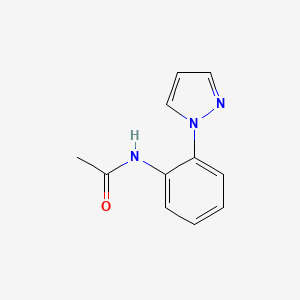


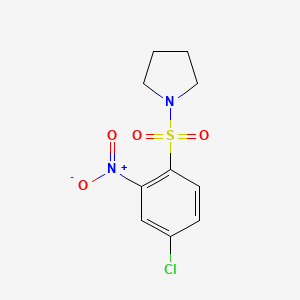
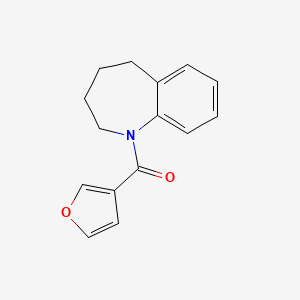

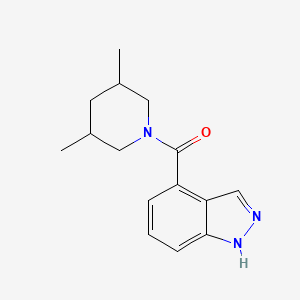
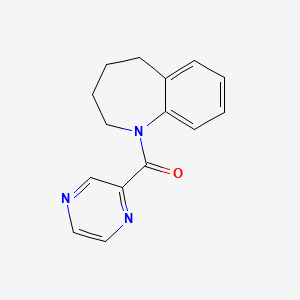
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)